molecular formula C68H87N17O15 B1604145 Nafarelin acetate CAS No. 76932-60-0

Nafarelin acetate

Katalognummer B1604145
CAS-Nummer: 76932-60-0
Molekulargewicht: 1382.5 g/mol
InChI-Schlüssel: GUJYDLHACHDKAJ-CFWZQLQRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nafarelin acetate is a synthetic analogue of the naturally occurring gonadotropin-releasing hormone (GnRH) and is used in research, medical, and veterinary applications. It is a potent agonist of the GnRH receptor and is used to study the endocrine system and the effects of GnRH agonists on the reproductive system. Nafarelin acetate is also used to treat a variety of conditions, such as endometriosis, uterine fibroids, and precocious puberty.

Wissenschaftliche Forschungsanwendungen

Treatment of Endometriosis

  • Application Summary : Nafarelin is used in the treatment of endometriosis , a condition where tissue similar to the lining of the uterus is found outside of the uterus, causing pain and sometimes infertility.
  • Methods of Application : Nafarelin, sold under the brand name Synarel among others, is typically administered as an intranasal spray .

Treatment of Precocious Puberty

  • Application Summary : Nafarelin is used in the treatment of precocious puberty , a condition where sexual development begins much earlier than usual.
  • Methods of Application : Nafarelin is administered as an intranasal spray . It works by suppressing the hypothalamic-pituitary-gonadal axis (HPG), thereby arresting further production of gonadal sex steroids .
  • Results/Outcomes : The treatment results in the suppression of gonadotropin secretion to prepubertal levels, thereby arresting further production of gonadal sex steroids .

Treatment of Uterine Fibroids

  • Application Summary : Nafarelin is used to treat uterine fibroids , noncancerous growths in the uterus that can cause pain, heavy bleeding, and fertility problems.
  • Methods of Application : As with other applications, Nafarelin is typically administered as an intranasal spray .
  • Results/Outcomes : The medication helps to shrink the fibroids, facilitating their surgical removal .

Control of Ovarian Stimulation in IVF

  • Application Summary : Nafarelin is used to control ovarian stimulation in in vitro fertilization (IVF) .

Treatment of Prostate Cancer

  • Application Summary : Nafarelin is used in the treatment of prostate cancer . Prostate cancer is a common type of cancer in men, where cancer cells form in the tissues of the prostate.
  • Methods of Application : Nafarelin is administered as an intranasal spray . It works by suppressing the production of testosterone, a hormone that promotes the growth of prostate cancer cells.
  • Results/Outcomes : The treatment results in the suppression of testosterone to castrate levels, thereby inhibiting the growth of prostate cancer cells .

Prevention of Ovarian Hyperstimulation Syndrome

  • Application Summary : Nafarelin is used to prevent ovarian hyperstimulation syndrome (OHSS) in women undergoing controlled ovarian stimulation prior to in vitro fertilization .
  • Methods of Application : Nafarelin is administered as an intranasal spray . It works by suppressing the release of gonadotropins, thereby preventing an overreaction in the ovaries.
  • Results/Outcomes : The use of Nafarelin helps to prevent OHSS, a condition that can cause pain, swelling of the stomach, and nausea .

Treatment of Breast Cancer

  • Application Summary : Nafarelin is used in the treatment of hormone-sensitive breast cancer . Breast cancer is a type of cancer that forms in the cells of the breasts.
  • Methods of Application : Nafarelin is administered as an intranasal spray . It works by suppressing the production of estrogen, a hormone that promotes the growth of certain types of breast cancer cells.
  • Results/Outcomes : The treatment results in the suppression of estrogen to low levels, thereby inhibiting the growth of hormone-sensitive breast cancer cells .

Treatment of Polycystic Ovary Syndrome (PCOS)

  • Application Summary : Nafarelin is used to treat polycystic ovary syndrome (PCOS) , a hormonal disorder common among women of reproductive age.
  • Methods of Application : Nafarelin is administered as an intranasal spray . It works by suppressing the production of androgens, hormones that are often elevated in women with PCOS.
  • Results/Outcomes : The use of Nafarelin helps to reduce the symptoms of PCOS, such as irregular menstrual periods, excess hair growth, acne, and obesity .

Eigenschaften

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H83N17O13.C2H4O2/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4)/t46-,47-,48-,49-,50+,51-,52-,53-,54-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJYDLHACHDKAJ-CFWZQLQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H87N17O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76932-56-4 (Parent)
Record name Nafarelin acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076932600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50227720
Record name Nafarelin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nafarelin Acetate

CAS RN

76932-60-0
Record name Nafarelin acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076932600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nafarelin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAFARELIN ACETATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH2HMT9YBQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nafarelin acetate
Reactant of Route 2
Nafarelin acetate
Reactant of Route 3
Nafarelin acetate
Reactant of Route 4
Nafarelin acetate
Reactant of Route 5
Nafarelin acetate
Reactant of Route 6
Nafarelin acetate

Citations

For This Compound
2,020
Citations
CA Peters, PC Walsh - New England Journal of Medicine, 1987 - Mass Medical Soc
… on benign prostatic hyperplasia, using nafarelin acetate, a potent luteinizing-hormone–… benign prostatic hyperplasia were treated with subcutaneous nafarelin acetate (400 μg per day) …
Number of citations: 407 www.nejm.org
SH Kennedy, IA Williams, J Brodribb, DH Barlow… - Fertility and sterility, 1990 - Elsevier
Nafarelin 400 μg daily and danazol 600 mg daily were compared in a double-blind randomized study. Eighty-two patients with endometriosis were treated for 6 months after an initial …
Number of citations: 80 www.sciencedirect.com
T Niwa, H Takeuchi, T Hino, N Kunou… - Journal of …, 1994 - Elsevier
… In conclusion, a peptide drug (nafarelin acetate) was successfully encapsulated in PLGA nanospheres by means of the novel spontaneous emulsification solvent diffusion method using …
Number of citations: 176 www.sciencedirect.com
JM Eldred, PJ Haynes, EJ Thomas - Clinical endocrinology, 1992 - Wiley Online Library
OBJECTIVE We observed the effects on bone metabolism of the addition of different doses of oral norethisterone during treatment with the GnRH agonist nafarelin (Synarel, Syntex). …
Number of citations: 44 onlinelibrary.wiley.com
DM Johnson, RA Pritchard, WF Taylor, D Conley… - International journal of …, 1986 - Elsevier
… LH-RH analog nafarelin acetate (I) in aqueous solution was followed by reverse-phase HPLC. The … rate of nafarelin acetate (I) was studied in aqueous solution from 40C to 80C and at …
Number of citations: 22 www.sciencedirect.com
S Takeuchi, H Minoura, T Shibahara, Y Tsuiki… - Fertility and sterility, 2001 - Elsevier
… nafarelin acetate (group 1) and 47 cycles for 40 couples with buserelin acetate (group 2) with a long IVF protocol; 68 cycles for 46 couples with nafarelin acetate (… with nafarelin acetate (…
Number of citations: 14 www.sciencedirect.com
JA Goldman, D Dicker, D Feldberg… - Human …, 1994 - academic.oup.com
… The purpose of this study was to evaluate the efficacy of nafarelin acetate in comparison to another GnRHa, buserelin acetate (r>Ser[TBU]6-Des Gly-NH210 luteinizing hormone-…
Number of citations: 19 academic.oup.com
PF Brenner, D Shoupe, DR Mishell Jr - Contraception, 1985 - Elsevier
… cycles were treated with nafarelin acetate administered in doses of … Acute hormone responses to nafarelin acetate were … One subject using the 250 ug daily dose of nafarelin acetate …
Number of citations: 11 www.sciencedirect.com
SD Roy, JS de Groot - International journal of pharmaceutics, 1994 - Elsevier
… In addition, our study evaluated the skin metabolism of nafarelin acetate by human cadaver skin homogenates as well as the comparative in vitro permeabilities of nafarelin acetate …
Number of citations: 24 www.sciencedirect.com
RL Chan, MR Henzl, ME LePage… - Clinical …, 1988 - Wiley Online Library
… Ovulation inhibition with nafarelin acetate nasal … of nafarelin acetate phase I and phase II studies. J Androl 1987;8:S17-22. Peters CA, Walsh PC. The effect of nafarelin acetate, a …
Number of citations: 44 ascpt.onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.